
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone (DMP) is an organic compound with a wide range of applications in both industry and research. It is a highly versatile compound due to its unique molecular structure, which allows it to be used in a variety of synthesis methods, as well as its ability to interact with a variety of substrates. DMP is used in a variety of scientific research applications, such as drug synthesis, drug delivery, and biocatalysis. In addition, it has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is not fully understood. However, it is believed to interact with a variety of substrates through a series of chemical reactions. For example, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been found to react with aldehydes and ketones to form imines, as well as with amines to form imidazolines. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been found to react with carboxylic acids to form esters, as well as with alcohols to form ethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone are not fully understood. However, it has been found to have a variety of effects on cells and tissues. For example, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been found to inhibit the growth of certain bacteria and viruses, as well as to have an anti-inflammatory effect. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been found to have a mild sedative effect, as well as to have an effect on the central nervous system.
実験室実験の利点と制限
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is its versatility, as it can be used in a variety of synthesis methods and can interact with a variety of substrates. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is relatively inexpensive and readily available, making it a cost-effective choice for laboratory experiments.
However, there are also a number of limitations to the use of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone in laboratory experiments. For example, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is a highly reactive compound and can react with a variety of substrates, which can lead to unexpected results. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is toxic and should be handled and stored with caution.
将来の方向性
There are a number of potential future directions for the study of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone. One potential direction is the development of new synthesis methods for 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone, as well as the development of new uses for 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone in drug synthesis and drug delivery. In addition, further research into the biochemical and physiological effects of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone could provide insight into the potential therapeutic applications of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone. Finally, further research into the advantages and limitations of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone for laboratory experiments could lead to improved methods for the use of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone in laboratory experiments.
合成法
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone can be synthesized through a variety of methods. The most common method is the reaction of 2-methyl-3-nitropyridine with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. This reaction yields 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone as the major product and several other minor products. Other methods for the synthesis of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone include the reaction of 2-methyl-3-nitropyridine with dimethyl sulfide or dimethyl sulfone, as well as the reaction of 2-methyl-4-nitropyridine with dimethyl sulfoxide.
科学的研究の応用
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has a wide range of applications in scientific research. One of the most common applications is in the synthesis of drugs and drug delivery systems. 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been used in the synthesis of drug delivery systems, such as liposomes and nanoparticles, which are used to deliver drugs to specific parts of the body.
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has also been studied extensively for its potential applications in biocatalysis. It has been found to be an effective catalyst for the synthesis of a variety of compounds, such as amines, alcohols, and carboxylic acids. In addition, 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has been used in the synthesis of a variety of polymers, such as polyesters and polyamides.
特性
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-4-6(2)9-8(10)7(5)13(3,11)12/h4H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQOJLQVXKNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

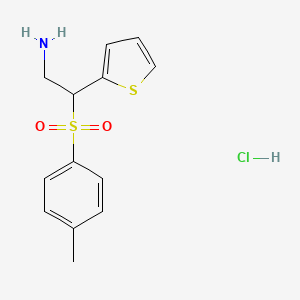

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)
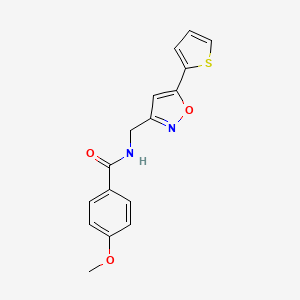
![3-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2619126.png)
![5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2619127.png)
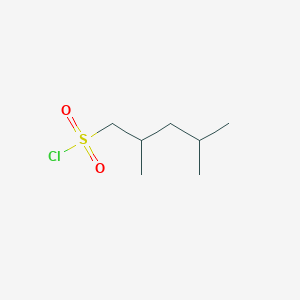
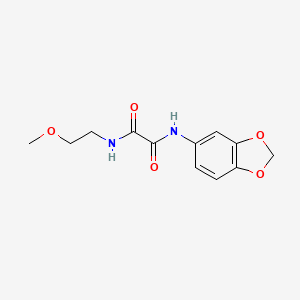
![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)
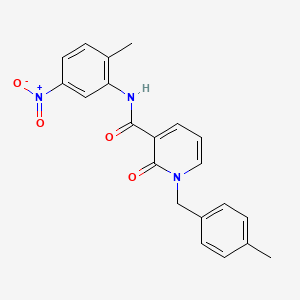

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)
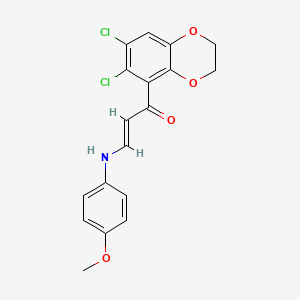
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)